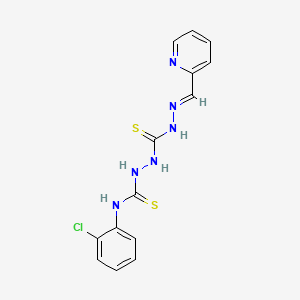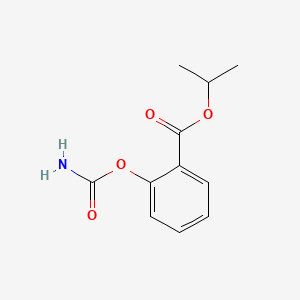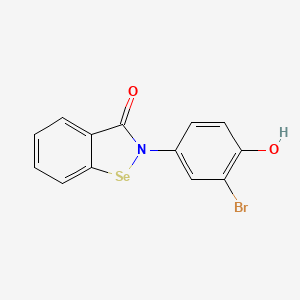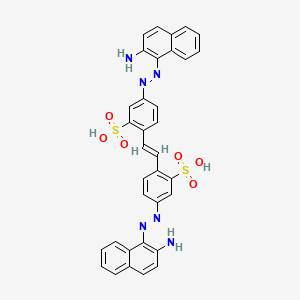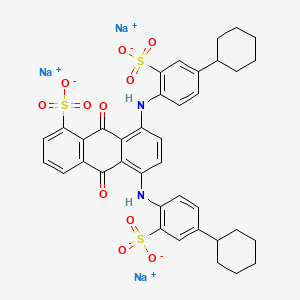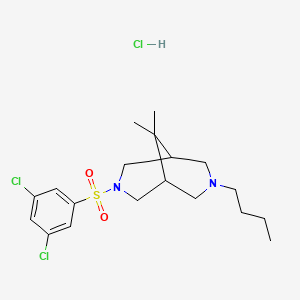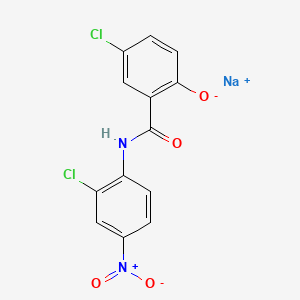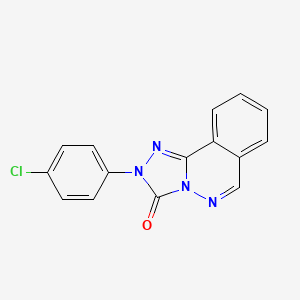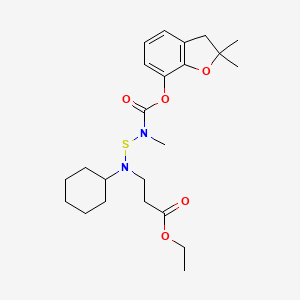![molecular formula C2H3Na2O6P B12710952 disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate CAS No. 128192-25-6](/img/structure/B12710952.png)
disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of two sodium ions, a hydroxy group, and a phosphoryl group attached to an acetate backbone. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate typically involves the reaction of phosphoric acid with glyoxylic acid in the presence of sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through filtration and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The hydroxy and phosphoryl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions may produce lower oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
Disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and analytical techniques.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Wirkmechanismus
The mechanism of action of disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phosphoryl groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved in its mechanism of action include phosphorylation and dephosphorylation processes, which are essential for various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate can be compared with other similar compounds such as:
Disodium phosphate: Both compounds contain sodium and phosphate groups, but disodium phosphate lacks the hydroxy group present in this compound.
Sodium acetate: This compound contains sodium and acetate groups but does not have the phosphoryl group found in this compound.
The uniqueness of this compound lies in its combination of hydroxy, phosphoryl, and acetate groups, which confer distinct chemical properties and applications .
Eigenschaften
CAS-Nummer |
128192-25-6 |
|---|---|
Molekularformel |
C2H3Na2O6P |
Molekulargewicht |
199.99 g/mol |
IUPAC-Name |
disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate |
InChI |
InChI=1S/C2H5O6P.2Na/c3-1(4)2(5)9(6,7)8;;/h2,5H,(H,3,4)(H2,6,7,8);;/q;2*+1/p-2 |
InChI-Schlüssel |
GVSZDFZHFPPZNV-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)[O-])(O)P(=O)(O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



